molecular formula C11H12F3NO2 B15314865 2-(Benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid

2-(Benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid

Cat. No.: B15314865
M. Wt: 247.21 g/mol
InChI Key: MLDPNLBSZSRATA-UHFFFAOYSA-N
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Description

2-(Benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid is an organic compound that features a trifluoromethyl group, a benzylamino group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and 3,3,3-trifluoro-2-methylpropanoic acid.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the use of catalysts or reagents to facilitate the reaction.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols.

Scientific Research Applications

2-(Benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the benzylamino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Amino)-3,3,3-trifluoro-2-methylpropanoic acid
  • 2-(Benzylamino)-3,3,3-trifluoropropanoic acid
  • 2-(Benzylamino)-2-methylpropanoic acid

Uniqueness

2-(Benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid is unique due to the presence of both the trifluoromethyl group and the benzylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

2-(benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid

InChI

InChI=1S/C11H12F3NO2/c1-10(9(16)17,11(12,13)14)15-7-8-5-3-2-4-6-8/h2-6,15H,7H2,1H3,(H,16,17)

InChI Key

MLDPNLBSZSRATA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)(C(F)(F)F)NCC1=CC=CC=C1

Origin of Product

United States

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